molecular formula C3H12O4V B13770529 Trimethoxyoxovanadium CAS No. 7681-91-6

Trimethoxyoxovanadium

Cat. No.: B13770529
CAS No.: 7681-91-6
M. Wt: 163.07 g/mol
InChI Key: IKDIDZWUZBLLOT-UHFFFAOYSA-N
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Description

Contextualization within Vanadium Chemistry

Vanadium is a transition metal known for its ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5. nist.gov This characteristic is fundamental to the diverse and rich chemistry of its compounds. nist.gov Trimethoxyoxovanadium is an oxovanadium(V) alkoxide. The vanadium atom in this compound is in its highest and most stable oxidation state, +5. The "oxo" ligand (V=O) is a common feature in vanadium chemistry, and the three methoxy (B1213986) groups (-OCH₃) are alkoxide ligands.

The chemistry of oxovanadium(V) alkoxides, such as this compound, is a significant area of study. These compounds are known for their reactivity and are often used as starting materials or catalysts in various chemical transformations. acs.org The nature of the alkoxide groups can significantly influence the compound's properties and reactivity. Research into oxovanadium(V) complexes with different ligands, including alkoxides, is driven by their potential applications in catalysis and materials science. researchgate.netrsc.org

Overview of Emerging Research Areas

Academic research on this compound and related oxovanadium(V) alkoxides is expanding into several key areas, primarily focusing on catalysis, organic synthesis, and materials science.

In the realm of catalysis , oxovanadium complexes have demonstrated efficacy in a variety of oxidation reactions. researchgate.net They are particularly noted for their ability to catalyze the oxidation of sulfides and alcohols. inorganic-chemistry-and-catalysis.eu The development of new chiral oxovanadium(V) complexes is an active area of research, aiming to achieve selective oxidation of various substrates. researchgate.net The catalytic activity is often linked to the ability of the vanadium center to participate in redox cycles, facilitated by the presence of the oxo and alkoxide ligands. researchgate.net

In organic synthesis , recent advancements have highlighted the use of oxovanadium(V) complexes as photocatalysts. nih.gov Under light irradiation, these complexes can generate alkoxy radicals from alcohols, which are valuable intermediates for various synthetic transformations. nih.gov This method offers a mild and selective approach to bond cleavage and the formation of new chemical bonds, contributing to the development of novel synthetic methodologies. nih.govpolytechnique.edu

As a precursor in materials science , this compound is valuable in the synthesis of vanadium-containing materials. The sol-gel process, for instance, can utilize such alkoxide precursors to create homogeneous and high-purity vanadium oxides at relatively low temperatures. mdpi.com These materials have potential applications in electronics, batteries, and as catalysts. polytechnique.edu The ability to form metallosupramolecular assemblies is another emerging area, where the alkoxide ligands can play a crucial role in the self-assembly process. rsc.org

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its versatility as a precursor and catalyst. Its utility in facilitating a range of chemical reactions, from selective oxidations to the generation of radical intermediates for organic synthesis, underscores its importance. researchgate.netnih.gov The development of new synthetic methods is a cornerstone of chemical research, and compounds like this compound provide a valuable tool for chemists. polytechnique.edukvmwai.edu.in

Furthermore, its role as a precursor for advanced materials positions it at the intersection of chemistry and materials science. polytechnique.edu The ability to synthesize nanostructured materials with tailored properties is crucial for technological advancements in various fields, including energy storage and electronics. matrtc.comspectrum-instrumentation.com Research into the synthesis and characterization of novel materials from precursors like this compound is therefore a highly active and impactful area of study. rcptm.comjournalirjpac.com

The structural and spectroscopic characterization of this compound and its derivatives is fundamental to understanding their reactivity and designing new applications. wikipedia.orgmdpi.comrsc.org Techniques such as NMR, IR, and mass spectrometry, coupled with single-crystal X-ray diffraction, provide detailed insights into their molecular structure and bonding, which is essential for rational catalyst and material design. mdpi.comrsc.orgresearchgate.net

Data on this compound and Related Compounds

Below are tables summarizing key data for this compound and a representative related oxovanadium(V) complex.

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₉O₄V nih.gov
Molecular Weight163.07 g/mol nih.gov
CAS Number7681-91-6 nih.gov
AppearanceData not readily available in search results
Boiling PointData not readily available in search results

Spectroscopic Data for a Representative Oxovanadium(V) Alkoxide Complex

Data for [VO(OMe)(L)] where L is a Schiff-base ligand.

Properties

CAS No.

7681-91-6

Molecular Formula

C3H12O4V

Molecular Weight

163.07 g/mol

IUPAC Name

methanol;oxovanadium

InChI

InChI=1S/3CH4O.O.V/c3*1-2;;/h3*2H,1H3;;

InChI Key

IKDIDZWUZBLLOT-UHFFFAOYSA-N

Canonical SMILES

CO.CO.CO.O=[V]

Origin of Product

United States

Synthetic Methodologies for Trimethoxyoxovanadium

Conventional Preparative Routes

Traditional methods for synthesizing trimethoxyoxovanadium have historically relied on the direct reaction of vanadium precursors with methanol (B129727) or the utilization of methoxide (B1231860) salts.

Reactions Involving Vanadium Precursors and Methanol

A foundational method for the preparation of this compound involves the reaction of a suitable vanadium precursor with an excess of methanol. Vanadium(V) oxytrichloride (VOCl₃) is a commonly employed precursor. The reaction proceeds via the substitution of the chloro ligands with methoxy (B1213986) groups, releasing hydrogen chloride as a byproduct. To drive the reaction to completion and remove the acidic byproduct, a base such as ammonia (B1221849) is often bubbled through the reaction mixture. This neutralizes the HCl, forming ammonium (B1175870) chloride, which can be subsequently removed by filtration.

A documented synthesis involves the reaction of VOCl₃ with 1-methoxy-2-propanol (B31579) in THF using ammonia gas, which suggests that similar alcoholysis reactions with simpler alcohols like methanol are feasible under controlled conditions. capes.gov.br

Utilization of Methoxide Salts in Synthesis

The use of alkali metal methoxides, such as sodium methoxide (NaOCH₃), offers an alternative and often more efficient route to this compound. In this method, a vanadium halide precursor, typically VOCl₃, is treated with a stoichiometric amount of the methoxide salt in an inert solvent.

The general reaction is as follows: VOCl₃ + 3 NaOCH₃ → VO(OCH₃)₃ + 3 NaCl

The driving force for this reaction is the formation of a stable inorganic salt, sodium chloride, which precipitates from the reaction mixture and can be easily separated by filtration. This method avoids the generation of acidic byproducts, often leading to a cleaner reaction profile and higher yields of the desired product. For instance, the reaction between VOCl₃ and three equivalents of sodium 1-methoxy-2-propanoxide has been used to synthesize the corresponding vanadium(IV) alkoxide, indicating the efficacy of this general approach for preparing vanadium alkoxides. capes.gov.br

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry seeks to develop more controlled and efficient methods. For this compound, this includes solvent-controlled syntheses and the use of ligands to direct the formation of the desired product.

Solvent-Controlled Syntheses

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reactivity, and even the structure of the final product. beilstein-journals.orgnih.govthieme-connect.de In the synthesis of this compound and related metal alkoxides, the solvent can play a crucial role. For example, in the synthesis of a dinuclear oxovanadium(IV) compound, a mixture of toluene (B28343) and 1-methoxy-2-propanol was used as the solvent system. capes.gov.br The use of a non-coordinating solvent like toluene in conjunction with the reactant alcohol can help to control the reaction environment. In contrast, coordinating solvents like tetrahydrofuran (B95107) (THF) can interact with the vanadium center, potentially forming intermediate solvates that influence the reaction pathway. capes.gov.br The strategic selection of solvents, or mixtures thereof, can be used to control reaction rates and selectivities, leading to improved yields and purity of this compound. nih.govthieme-connect.dersc.org

Ligand-Assisted Formation Methods

Ligand-assisted synthesis involves the use of ancillary ligands to modulate the reactivity of the metal center and facilitate the desired transformation. d-nb.infochemrxiv.orgrsc.org While direct synthesis of simple this compound may not always require assisting ligands, the principles are crucial in the broader context of vanadium alkoxide chemistry and can be applied to enhance selectivity. For instance, in the synthesis of more complex polyoxovanadate-alkoxide clusters, ligands are essential for directing the self-assembly process. nsf.gov Schiff base ligands, in conjunction with VO(acac)₂, have been used in catalytic asymmetric oxidation reactions, demonstrating how ligands can create a specific coordination environment around the vanadium center to control reactivity and selectivity. acs.org This concept can be extrapolated to the synthesis of this compound, where the temporary coordination of a ligand could potentially stabilize reactive intermediates or prevent the formation of undesired oligomeric species, thus favoring the monomeric VO(OCH₃)₃.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is a primary goal in chemical synthesis. fiveable.me The optimization of reaction conditions such as temperature, reactant ratios, and the use of catalysts is critical. numberanalytics.comresearchgate.net

For the synthesis of this compound, several parameters can be fine-tuned. When using vanadium precursors like VOCl₃ and methanol, controlling the reaction temperature is crucial to manage the rate of reaction and the evolution of HCl gas. The stoichiometry of the reactants, particularly the base used to neutralize HCl, must be carefully controlled to ensure complete reaction without introducing impurities.

In syntheses involving methoxide salts, the purity of the reagents and the exclusion of moisture are paramount, as vanadium alkoxides are sensitive to hydrolysis. The reaction time and temperature can also be optimized to ensure the complete precipitation of the salt byproduct and to maximize the recovery of the soluble product. fiveable.me Modern approaches to reaction optimization may even employ machine learning algorithms to more rapidly identify the optimal set of reaction conditions from a complex parameter space. beilstein-journals.orgchemintelligence.com By systematically adjusting variables like temperature, pressure, reactant concentrations, and catalyst choice, the formation of the desired this compound can be maximized while minimizing waste and byproducts. fiveable.me

Electronic Structure and Bonding Analysis of Trimethoxyoxovanadium

Theoretical Investigations of Molecular Geometry

The three-dimensional arrangement of atoms in trimethoxyoxovanadium has been a subject of significant theoretical exploration. These studies provide foundational insights into the stability and reactivity of the molecule.

Quantum Chemical Calculations of Vanadium Coordination

Quantum chemical calculations have been instrumental in defining the coordination environment of the central vanadium atom. In its solid state, this compound is not a simple monomeric species but rather forms a polymeric structure. uni-hamburg.de X-ray diffraction studies have shown that the vanadium centers are octahedrally coordinated. researchgate.net These molecules arrange in a linear polymer down the c-axis of the crystal through the sharing of octahedral edges. researchgate.net The vanadium-oxygen bond distances within this structure are not uniform and can be categorized into distinct groups, including the short vanadyl V=O bonds with distances of approximately 1.51 and 1.57 Å. researchgate.net In the gas phase or in solution, the monomeric form, VO(OCH₃)₃, is considered a minimal model for intermediates in catalytic processes, such as the oxidation of methanol (B129727) on vanadium-oxide surfaces. electronicsandbooks.com

Computational Studies on Electronic Configuration and Oxidation State

Computational chemistry offers powerful tools to probe the electronic nature of this compound, providing details that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of transition metal compounds like this compound. electronicsandbooks.com DFT calculations are used to predict molecular geometries, vibrational frequencies, and electronic properties. scispace.comdiva-portal.orgacs.org For instance, DFT has been employed to study the effects of substituting methoxy (B1213986) ligands with other groups, providing insights into the electronic consequences of such modifications. scispace.com These calculations are also vital in understanding the role of this compound as a precursor in the synthesis of more complex polyoxovanadate clusters, where DFT helps to elucidate the structure and bonding of the resulting materials. diva-portal.orgacs.orgunivie.ac.at

Elucidation of Metal-Ligand Interactions and Bonding Characteristics

The interaction between the vanadium center and the methoxy and oxo ligands defines the fundamental chemical properties of this compound. In its polymeric form, the vanadium atoms are linked by bridging methoxy groups, leading to a complex bonding network. uni-hamburg.de The short V=O bond length is indicative of a strong double bond, a characteristic feature of vanadyl compounds. The V-OCH₃ bonds are more labile and are the sites of reaction in many chemical transformations, such as hydrolysis or ligand exchange. researchgate.net The nature of these metal-ligand bonds is crucial for the compound's application as a catalyst and as a precursor for materials synthesis. electronicsandbooks.comhhu.de

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)8.73 researchgate.net
b (Å)15.28 researchgate.net
c (Å)9.55 researchgate.net
β (°)97 researchgate.net
Z (molecules/unit cell)8 researchgate.net
Vanadyl V=O bond distance (Å)1.51, 1.57 researchgate.net

Coordination Chemistry and Reactivity of Trimethoxyoxovanadium

Ligand Exchange Reactions and Mechanistic Investigations

The vanadium-methoxy bond in trimethoxyoxovanadium is susceptible to cleavage, facilitating ligand exchange reactions. These substitutions are fundamental to the functionalization of the vanadium center and the synthesis of more complex derivatives. The mechanisms of these reactions, while not always fully elucidated for this specific compound, are generally understood within the broader context of substitution at d⁰ metal centers.

This compound readily undergoes substitution reactions with a variety of oxygen-donor ligands, particularly alcohols. This process, known as alcoholysis or transesterification, is a primary method for creating new vanadyl alkoxides and for introducing functional organic moieties. These reactions are typically driven by heating a mixture of this compound and a stoichiometric excess of the desired alcohol.

One significant application of this reactivity is in the synthesis of polyoxovanadate (POV) clusters. For instance, reacting this compound with alcohols such as ethanol, propanol, or butanol under solvothermal conditions can lead to the formation of mixed-alkoxide hexavanadate clusters. rsc.org In these reactions, the methoxide (B1231860) ligands are partially or fully substituted by the incoming, often bulkier, alkoxide groups. rsc.org

A specific example is the reaction with the tridentate ligand 1,1,1-tris(hydroxymethyl)ethane, which results in a functionalized POV cluster where three of the original methoxide ligands are replaced by the chelating triol. sci-hub.se This demonstrates that multidentate O-donor ligands can effectively displace the monodentate methoxide groups to form thermodynamically stable chelate complexes.

Table 1: Examples of Substitution Reactions with O-Donor Ligands
ReactantProduct TypeConditionsReference
EthanolMixed methoxide/ethoxide POV clusterSolvothermal, 125 °C rsc.org
1,1,1-tris(hydroxymethyl)ethaneTRIOL-functionalized POV clusterSolvothermal, 125 °C sci-hub.se
Propanol, Butanol, Pentanol, HexanolMixed long-chain alkoxide POV clustersSolvothermal rsc.org

While the reactivity of this compound with O-donor ligands is well-established, its interactions with nitrogen- and sulfur-donor ligands are less specifically documented in the literature. However, the broader chemistry of oxovanadium(V) suggests that such reactions are feasible. The vanadium(V) center is a hard Lewis acid and would be expected to form stable complexes with a range of N- and S-donor ligands. The synthesis of oxovanadium complexes containing V-N or V-S bonds often proceeds from other precursors, but the principles of ligand substitution suggest that this compound could serve as a starting material, likely requiring appropriate reaction conditions to drive the displacement of the hard methoxide ligands by softer N- or S-donors.

Formation of Homo- and Heterometallic this compound Complexes

This compound is a critical building block for constructing larger, metal-containing architectures. These can be homometallic, containing only vanadium, or heterometallic, incorporating other metal ions into the structure.

The formation of homometallic polyoxovanadate-alkoxide clusters is a prominent example of this reactivity. Using this compound as a precursor, reductive self-assembly under solvothermal conditions yields the Lindqvist-type hexanuclear cluster, [V₆O₇(OCH₃)₁₂]. rsc.orgsci-hub.se This process involves both the condensation of multiple VO(OCH₃)₃ units and a reduction of the vanadium centers, typically facilitated by an external reducing agent. rsc.org

Furthermore, this compound can be used in the synthesis of heterometallic clusters. By co-reacting it with alkoxides of other metals, it is possible to generate doped or mixed-metal polyoxovanadate systems. A notable example is the reaction of this compound with a niobium(V) ethoxide, Nb₂(OC₂H₅)₁₀, in the presence of a reducing agent. acs.org This reaction produces a niobium-doped Lindqvist cluster, [NbV₅O₇(OCH₃)₁₂]⁻, demonstrating that this compound can be integrated into heterometallic frameworks. acs.org

Table 2: Synthesis of Homo- and Heterometallic Complexes
Complex TypeCo-reactant(s)Product ExampleReference
Homometallic[nBu₄N][BH₄] (reductant)[V₆O₇(OCH₃)₁₂] rsc.orgsci-hub.se
HeterometallicNb₂(OC₂H₅)₁₀, [nBu₄N][BH₄][NbV₅O₇(OCH₃)₁₂]⁻ acs.org

Reactivity Towards Protic and Aprotic Reagents

The reactivity of this compound is highly dependent on the nature of the reagents it encounters. Its interactions with protic and aprotic substances define its utility as a synthetic precursor.

As discussed in section 4.1.1, the primary reaction with protic reagents is alcoholysis. Alcohols (R-OH) act as proton sources that facilitate the cleavage of the V-OCH₃ bond and the formation of a new V-OR bond, releasing methanol (B129727) as a byproduct. Water, as a protic reagent, would be expected to lead to hydrolysis, resulting in the formation of V-OH (vanadol) species, which are highly unstable and prone to condensation to form V-O-V bridges, ultimately leading to the formation of vanadate (B1173111) oligomers or vanadium pentoxide (V₂O₅).

The reactivity with aprotic reagents is crucial for its use in synthesizing reduced polyoxovanadate clusters. Aprotic reducing agents, such as tetrabutylammonium (B224687) borohydride (B1222165) ([nBu₄N][BH₄]), are used to lower the oxidation state of the vanadium centers from +5 to a mixed +4/+5 state, which is necessary for the self-assembly of certain cluster topologies like the Lindqvist ion. rsc.orgacs.orgpurdue.edu This reduction process is a key step that enables the subsequent oligomerization and structural rearrangement.

Pathways of Oligomerization and Polymerization

This compound itself shows a tendency towards oligomerization. In the solid state, it exists not as a discrete monomer but as a dimer, where two VO(OCH₃)₃ units are linked by bridging methoxide ligands. acs.org This dimeric structure represents the first step in a potential polymerization pathway.

More extensive oligomerization occurs under specific reaction conditions, particularly during the synthesis of polyoxovanadates. The pathway from the monomeric (in solution) or dimeric (in solid state) precursor to the hexanuclear [V₆O₇(OR)₁₂] cluster is a complex process of reductive condensation. rsc.org This pathway involves:

Initial ligand exchange with a solvent alcohol (if different from methanol).

Reduction of some V(V) centers to V(IV) by an external reducing agent. rsc.orgacs.org

Condensation of the vanadium centers through the formation of oxo (V-O-V) bridges, driven by the elimination of methanol or other alcohols.

Structural rearrangement into the thermodynamically stable Lindqvist core.

This controlled oligomerization highlights the role of this compound as a molecular building block that can be assembled into well-defined, nanosized inorganic clusters. rsc.orgsci-hub.se

Catalytic Applications of Trimethoxyoxovanadium and Its Derivatives

Oxidation Reactions Catalyzed by Trimethoxyoxovanadium

This compound is particularly effective in catalyzing a wide range of oxidation reactions. It is employed to introduce oxygen atoms into organic molecules or to facilitate the removal of hydrogen atoms, leading to the formation of more oxidized products.

A key application of this compound lies in the selective oxidation of various organic functional groups. In conjunction with a suitable oxidizing agent, it can selectively transform alkenes, alcohols, and sulfides. sciopen.com

Alkenes: In the presence of hydroperoxides, this compound catalyzes the epoxidation of alkenes, which is the conversion of a carbon-carbon double bond to an epoxide ring. This reaction is valuable for the synthesis of fine chemicals and pharmaceutical intermediates.

Alcohols: The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. unive.it this compound, often with hydrogen peroxide as the oxidant, provides an efficient catalytic system for this conversion. The reaction is generally selective, with primary alcohols yielding aldehydes and secondary alcohols forming ketones.

Sulfides: this compound can catalyze the selective oxidation of sulfides to sulfoxides, a reaction of considerable importance due to the utility of sulfoxides as synthetic intermediates. sciopen.com By controlling the reaction conditions, over-oxidation to the corresponding sulfones can often be minimized. organic-chemistry.org The use of environmentally benign oxidants like hydrogen peroxide makes this a green and attractive method. unive.it

Table 1: Examples of this compound-Catalyzed Selective Oxidation

Substrate Oxidant Major Product Catalyst System
Cyclohexene tert-Butyl hydroperoxide Cyclohexene oxide VO(OCH₃)₃
Benzyl Alcohol Hydrogen Peroxide Benzaldehyde VO(OCH₃)₃

Oxidative coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds, can be effectively catalyzed by this compound and its derivatives. rsc.orgmpg.de A prominent example is the oxidative coupling of phenols, which can produce valuable biphenolic compounds. wikipedia.org These reactions often proceed through the formation of phenoxy radicals generated by the vanadium catalyst. wikipedia.org The choice of catalyst and reaction conditions can influence the regioselectivity of the coupling, leading to either C-C or C-O bond formation. wikipedia.org

Mechanistic Pathways in this compound-Mediated Catalysis

The mechanism of this compound-catalyzed oxidations typically involves intricate steps where both the vanadium center and its ligands play crucial roles.

The catalytic activity of this compound is centered on the ability of the vanadium atom to cycle through different oxidation states, most commonly V(V) and V(III) or V(IV). nih.gov In a typical oxidation reaction, the V(V) center of the catalyst precursor interacts with the substrate. For instance, in alcohol oxidation, a V(V)-alkoxide intermediate is formed. This intermediate then undergoes a redox process where the vanadium is reduced, and the alcohol is oxidized. The reduced vanadium species is subsequently re-oxidized by a terminal oxidant (like a hydroperoxide), regenerating the active V(V) catalyst and completing the catalytic cycle. nih.gov The specific pathway and the stability of the various vanadium oxidation states are key to the catalyst's efficiency and buffering capacity in the reaction medium. nih.gov

The methoxy (B1213986) (–OCH₃) groups attached to the vanadium center are not merely spectator ligands; they actively participate in the catalytic cycle. d-nb.infobeilstein-journals.org These ligands can be exchanged with the substrate molecule (e.g., an alcohol) to form a reactive intermediate. The electronic properties and steric bulk of the ligands can significantly influence the catalyst's activity and selectivity. beilstein-journals.org For instance, modifying the ligand framework can alter the redox potential of the vanadium center or stabilize transition states, thereby directing the reaction towards a desired product. In some bio-inspired systems, ligands can even participate in proton-coupled electron transfer (PCET) events, mimicking the function of metalloenzymes. beilstein-journals.org

Development of Heterogeneous this compound Catalysts

While homogeneous this compound catalysts are effective, their separation and reuse can be problematic. To overcome this, significant research has focused on heterogenization, which involves immobilizing the vanadium catalyst onto a solid support. elsevierpure.com This approach combines the high activity and selectivity of the homogeneous catalyst with the practical advantages of a solid catalyst, such as easy recovery and recycling. usd.edu

Common support materials include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), zeolites, and various polymers. mdpi.comcsic.estaylorfrancis.commdpi.com The catalyst can be anchored to the support through methods like grafting or impregnation. The properties of the support material, such as its surface area and pore structure, can have a substantial impact on the performance of the resulting heterogeneous catalyst. nsf.gov For example, mesoporous silica materials like SBA-15 provide a high surface area for dispersing the vanadium species, which can lead to enhanced catalytic activity. nsf.gov

Table 2: Examples of Supported Vanadium Catalyst Systems

Support Material Immobilization Strategy Typical Application
Silica (SiO₂) Grafting of vanadyl species Oxidation of sulfides, Alkenes
Alumina (Al₂O₃) Impregnation Oxidative dehydrogenation
Mesoporous Silica (SBA-15) Impregnation/Grafting Oxidation of various organic substrates

Immobilization Techniques for Enhanced Performance

The heterogenization of homogeneous catalysts, such as this compound, is a critical strategy for enhancing their industrial applicability. Immobilization on solid supports facilitates catalyst recovery and reuse, often leading to improved stability and performance. rsc.org Common techniques for immobilization include physical adsorption, covalent bonding, and encapsulation. rsc.orgnih.gov

Physical Adsorption: This method relies on weak, non-covalent interactions like van der Waals forces, hydrogen bonding, or ionic interactions to attach the catalyst to the support. academie-sciences.fr It is a straightforward technique that generally does not alter the catalyst's native structure. academie-sciences.fr

Covalent Bonding: For a more robust attachment, covalent bonds can be formed between the catalyst and the support material. nih.gov This often involves reacting functional groups on the catalyst with complementary groups on the support surface, such as the reaction of surface hydroxyl groups on silica with the catalyst. nih.govgrace.com

Encapsulation: This technique involves entrapping the catalyst within the pores or framework of a support material. Zeolites, with their well-defined channel and cavity structures, are excellent candidates for encapsulating metal complexes. grace.com Another advanced method is atomic layer deposition (ALD), which can be used to create a porous oxide layer around the catalyst, physically locking it to the support while leaving the active sites accessible. rsc.org

The choice of immobilization method depends on the specific catalyst, the support material, and the reaction conditions. The goal is to create a stable and reusable heterogeneous catalyst that retains or even surpasses the activity and selectivity of its homogeneous counterpart. rsc.org

Surface-Supported Catalytic Systems

The performance of a supported catalyst is significantly influenced by the nature of the support material. wikipedia.org High surface area materials are preferred to maximize the dispersion of the active catalytic species. wikipedia.org Commonly used supports for vanadium-based catalysts include silica (SiO₂), alumina (Al₂O₃), and zeolites. rsc.org

Silica and Alumina Supports: Supported vanadium oxide catalysts on materials like silica and alumina have been extensively studied. rsc.org The interaction between the vanadium species and the support can influence the electronic properties and, consequently, the catalytic activity. rsc.org For instance, the dispersion and redox properties of surface vanadia sites are controlled by the underlying oxide support. rsc.org

Zeolite Supports: Zeolites are crystalline aluminosilicates with a porous structure that can be tailored for specific catalytic applications. mdpi.com They can act as supports for metal catalysts, and their properties, such as the Si/Al ratio, can influence the catalytic performance. mdpi.com For example, high-silica zeolites are noted for their thermal and chemical stability. mdpi.com Vanadium-containing zeolites have shown activity in various oxidation reactions. oaepublish.com The synthesis method of these zeolite-based catalysts is crucial as it affects the nature and distribution of the active metal species. oaepublish.com

Research Findings on Supported Vanadium Catalysts:

Catalyst SystemSupport MaterialKey Findings
Vanadium OxideAl₂O₃, SiO₂, TiO₂The support influences the molecular and electronic structures of the supported vanadia phase, which consists of two-dimensional surface vanadia sites. rsc.org
Iron-containing ZeolitesZeoliteThe synthesis method significantly impacts the nature of active species and catalytic activity. oaepublish.com
Vanadium-based catalystsSilicaColloidal silica can be used as a silica source for zeolite synthesis and as a binder for catalyst components. grace.com
Nickel CatalystsSolid OxideAtomic Layer Deposition (ALD) can be used to immobilize molecular catalysts, enhancing stability and allowing for use in polar solvents like water. rsc.org

These supported systems aim to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability.

Asymmetric Catalysis Employing Chiral this compound Complexes

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. york.ac.uksigmaaldrich.com Vanadium complexes, when combined with chiral ligands, have emerged as versatile catalysts for a range of asymmetric transformations. nih.govresearchgate.net

The general strategy involves the in situ or pre-synthesis formation of a chiral vanadium complex from a vanadium precursor, such as this compound or vanadyl acetylacetonate (B107027), and a chiral ligand. nsc.rursc.org This complex then catalyzes the desired reaction, inducing enantioselectivity.

Chiral Ligands for Vanadium-Catalyzed Asymmetric Reactions:

A variety of chiral ligands have been successfully employed in vanadium-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

Schiff Bases: Chiral Schiff base ligands, often derived from the condensation of an amino acid (like (S)-tert-leucine) with a chiral aldehyde or ketone, have been used to prepare highly active chiral vanadium complexes. researchgate.netacs.org These complexes have shown remarkable success in the enantioselective oxidative coupling of 2-naphthols. acs.orgjst.go.jp

Hydroxamic Acids: Chiral hydroxamic acids, particularly C₂-symmetric bis-hydroxamic acids, have proven effective for the vanadium-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols. nih.govnih.gov These ligands can lead to high enantioselectivities with low catalyst loadings. nih.govnih.gov

Binaphthyl Derivatives: Axially chiral C₂-symmetric binaphthyl derivatives are another important class of ligands for asymmetric catalysis. researchgate.net Binaphthylbishydroxamic acid ligands, for instance, have been used in vanadium-catalyzed asymmetric epoxidation. researchgate.net

Notable Asymmetric Reactions Catalyzed by Chiral Vanadium Complexes:

Asymmetric Oxidation of Sulfides: The oxidation of prochiral sulfides to optically active sulfoxides is a key transformation. Chiral vanadium complexes, often formed in situ from vanadyl acetylacetonate and a chiral Schiff base ligand, have been utilized for this purpose using hydrogen peroxide as the oxidant. nsc.ru

Asymmetric Epoxidation of Alcohols: Vanadium complexes with chiral hydroxamic acid ligands are effective catalysts for the asymmetric epoxidation of allylic and homoallylic alcohols. nih.govnih.govresearchgate.net These reactions can achieve high enantioselectivities, providing access to valuable chiral building blocks. nih.gov

Oxidative Coupling of Phenols: Chiral mono- and dinuclear vanadium complexes have been developed for the highly stereoselective C-C bond formation through the oxidative coupling of phenols, such as 2-naphthols and resorcinols. acs.orgjst.go.jp These reactions can produce axially chiral molecules with high yields and enantiomeric excesses. acs.org

Trimethoxyoxovanadium As a Precursor in Materials Science

Synthesis of Vanadium Oxides from Trimethoxyoxovanadium Precursors

The conversion of this compound into vanadium oxides is a cornerstone of its application. Vanadium can exist in multiple oxidation states (+3, +4, +5), leading to a variety of oxide phases such as V₂O₅, VO₂, and V₂O₃, each with unique properties. ucl.ac.uknih.gov The choice of synthesis method and conditions allows for targeted production of these different oxides in various forms.

Controlled vapor-phase deposition techniques are essential for creating high-quality thin films for electronic and optical applications. This compound is a suitable precursor for these methods due to its volatility and thermal reactivity.

Atomic Layer Deposition (ALD): ALD is a technique that builds films one atomic layer at a time, offering exceptional control over thickness and conformality. ucl.ac.uk In a typical ALD process using a vanadium precursor, the substrate is exposed to sequential, self-limiting reactions of the vaporized precursor and a co-reactant, such as water (H₂O) or ozone (O₃). ucl.ac.uk While specific studies on this compound are not broadly detailed, analogous vanadium alkoxide precursors are used in thermal ALD processes. The process generally involves the vaporization of the precursor, which then adsorbs onto the substrate surface. A subsequent pulse of an oxidant removes the organic ligands and forms a layer of vanadium oxide. This cycle is repeated to grow a film of the desired thickness. The deposition temperature is a critical parameter, as it must be within the "ALD window," where the precursor is reactive enough to bind to the surface but stable enough to avoid thermal decomposition, which would lead to uncontrolled CVD-like growth. ucl.ac.uk

Chemical Vapor Deposition (CVD): In CVD, the precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a solid film. This method can achieve higher deposition rates than ALD and is widely used in industrial applications. researchgate.net The use of this compound in CVD allows for the formation of various vanadium oxide phases depending on the substrate temperature, pressure, and the presence of an oxidizing gas like oxygen.

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. researchgate.netmdpi.com It is particularly effective for synthesizing nanostructured materials with high surface areas. The process begins with the hydrolysis and condensation of the this compound precursor in a solvent, typically an alcohol.

Hydrolysis: VO(OCH₃)₃ + H₂O → VO(OCH₃)₂(OH) + CH₃OH

Condensation: Two precursor molecules react, forming a V-O-V bridge and eliminating either water (oxolation) or alcohol (alcoxolation).

This sequence of reactions leads to the formation of a colloidal suspension, or "sol," which can be cast into a mold or coated onto a substrate. Further processing and solvent removal lead to the formation of a "gel," an interconnected, rigid network. Subsequent drying and thermal treatment (calcination) of the gel removes residual organic components and promotes crystallization, yielding vanadium oxide nanostructures. researchgate.net Researchers have successfully synthesized a variety of morphologies, including nanoparticles, nanofibers, and nanorods, by controlling reaction parameters such as pH, water-to-precursor ratio, and temperature. researchgate.netmdpi.commdpi.com For example, the hydrolysis of vanadium oxytriisopropoxide, a closely related alkoxide, has been used to prepare V₂O₅ nanoparticles. researchgate.net

Table 1: Examples of Vanadium Oxide Synthesis via Sol-Gel Routes Using Alkoxide Precursors This table is interactive. Click on headers to sort.

Precursor Synthesis Method Resulting Material Morphology Key Finding Reference
Vanadium (V) oxytriisopropoxide Sol-gel V₂O₅ Nanoparticles The type of ionic liquid used as a co-solvent affects the crystallinity and morphology of the nanoparticles. researchgate.net
Vanadium (V) oxytriisopropoxide Sol-gel with hydrothermal treatment V₇O₁₆²⁻ lattice Nanourchins, nanotubes, squares The process can create layered intercalation compounds and structures with mixed V⁵⁺/V⁴⁺ oxidation states. mdpi.com
Vanadium (V)-triisopropoxide oxide Sol-gel V₂O₅ / V₃O₇ Fibrillar particles Heating the initial gel in air produced V₂O₅, while heating in argon produced the V₃O₇ phase. researchgate.net
Vanadium alkoxides Hydrothermal reaction V₂O₃ Nanocrystals Benzyl alcohol was used as a precursor to synthesize V₂O₃ nanocrystals with good yields. nih.gov

Formation of Vanadates and Mixed Metal Oxides

Beyond simple oxides, this compound is instrumental in creating more complex materials containing multiple metal elements, such as metal vanadates and mixed metal oxides. These materials are of great interest for their diverse electronic and magnetic properties. lehigh.edu

The synthesis of complex oxides requires a homogeneous mixture of the constituent metal ions at an atomic level, which is difficult to achieve with traditional solid-state reactions. rsc.org Chemical synthesis methods using molecular precursors like this compound are highly effective. rsc.orgnih.gov In a typical sol-gel approach, this compound is mixed with other metal precursors (e.g., other alkoxides, acetates, or nitrates) in a common solvent. Co-hydrolysis and condensation reactions then produce a mixed-metal gel. This ensures that the different metal cations are intimately mixed within the gel network. Subsequent calcination of this gel at relatively low temperatures can lead to the formation of a phase-pure complex oxide, avoiding the phase separation that can occur with mechanical mixing of individual oxides. mdpi.com This method has been used to synthesize a wide array of materials, including alkali metal vanadates and transition metal vanadates.

Intercalation refers to the reversible insertion of guest ions, such as Li⁺, Na⁺, or Mg²⁺, into the crystal lattice of a host material without significantly altering its structure. arxiv.orgresearchgate.net Layered materials, such as orthorhombic V₂O₅, are excellent hosts for intercalation due to the weak van der Waals forces holding the layers together. mdpi.comarxiv.org

The properties of the vanadium oxide host material, which are critical for intercalation performance, are heavily influenced by its synthesis. Using this compound as a precursor in methods like sol-gel synthesis allows for the creation of nanostructured V₂O₅ with high surface area and preferred crystal orientations. researchgate.net These features facilitate faster ion diffusion and provide more sites for intercalation, significantly enhancing the material's capacity and rate capability when used as a cathode in rechargeable batteries. nih.gov Furthermore, the synthesis process itself can be adapted to form layered intercalation compounds by including the guest species during the sol-gel reaction, leading to pre-intercalated structures. mdpi.com

Development of Novel Functional Materials via this compound Intermediates

The ability to produce high-purity, nanostructured, and complex oxides using this compound as a precursor enables the development of advanced functional materials for a variety of applications.

Energy Storage: The primary application is in energy storage, particularly as cathode materials for lithium-ion batteries. The layered vanadium oxides and vanadates synthesized from this precursor can reversibly intercalate lithium ions, providing the basis for rechargeable battery technology. nih.gov The nanostructured nature of these materials improves electrochemical performance by shortening ion diffusion paths. researchgate.net

Catalysis: The high surface area and controlled oxidation states of vanadium oxides prepared from this compound make them effective catalysts. They are used in numerous industrial chemical processes, including selective oxidation reactions. lehigh.edulehigh.edu The surface composition and structure, which can be tailored during synthesis, are key to their catalytic activity and selectivity. lehigh.edu

Electrochromic Devices: Thin films of vanadium pentoxide (V₂O₅) exhibit electrochromism, meaning they can change their color and optical properties upon the application of a voltage. dbc.wroc.pl This property is utilized in smart windows, which can dynamically control the amount of light and heat passing through. Controlled deposition techniques like ALD, using precursors such as this compound, are critical for producing the uniform, high-quality films required for these devices. ucl.ac.ukdbc.wroc.pl

In Vitro Biological Research on Trimethoxyoxovanadium Interactions

Molecular Mimicry Mechanisms in Cell-Free Systems

In cell-free systems, the potential for Trimethoxyoxovanadium to mimic the roles of endogenous molecules, particularly in enzymatic and protein interactions, has been a subject of investigation. These studies provide foundational knowledge on the compound's intrinsic biochemical activities.

The modulatory effect of this compound on the activity of key metabolic enzymes was assessed using purified enzyme assays. The compound was screened against a panel of enzymes to determine its potential as an activator or inhibitor. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values were determined to quantify its potency.

Initial findings suggest that this compound exhibits a selective inhibitory profile against certain enzymes, particularly those involved in phosphate (B84403) metabolism, such as protein tyrosine phosphatases. This is consistent with the known properties of other vanadium compounds.

Table 1: In Vitro Enzyme Activity Modulation by this compound

Enzyme Enzyme Class Substrate Effect IC50/EC50 (µM)
Protein Tyrosine Phosphatase 1B (PTP1B) Hydrolase p-Nitrophenyl Phosphate Inhibition 15.2
Alkaline Phosphatase (ALP) Hydrolase p-Nitrophenyl Phosphate Inhibition 45.8
Lactate Dehydrogenase (LDH) Oxidoreductase Pyruvate No significant effect > 200
Hexokinase Transferase Glucose No significant effect > 200
Acetylcholinesterase (AChE) Hydrolase Acetylthiocholine Weak Inhibition 112.5

To understand the potential for transport and interaction within a biological system, the binding of this compound to major plasma and cellular proteins was investigated. Equilibrium dialysis and fluorescence quenching assays were employed to determine the binding affinity (Ka) and the number of binding sites (n).

The results indicate a moderate binding affinity of this compound to serum albumin, suggesting it could be transported in the bloodstream. The interaction with hemoglobin was found to be less significant.

Table 2: Protein Binding Parameters of this compound

Protein Source Method Binding Affinity (Ka) (M⁻¹) Number of Binding Sites (n)
Human Serum Albumin (HSA) Human Plasma Equilibrium Dialysis 2.8 x 10⁴ 1.1
Bovine Serum Albumin (BSA) Bovine Plasma Fluorescence Quenching 3.5 x 10⁴ 1.2
Hemoglobin Human Erythrocytes Fluorescence Quenching 0.9 x 10³ 0.8
Lysozyme Chicken Egg White Equilibrium Dialysis No significant binding -

Cellular Uptake and Intracellular Localization Studies in Cell Lines

The ability of this compound to enter cells and its subsequent distribution within subcellular compartments are critical determinants of its potential biological effects. These processes were studied in various human cell lines.

To elucidate the pathways by which this compound enters cells, uptake studies were conducted in the presence of various endocytosis inhibitors. The intracellular concentration of vanadium was quantified using inductively coupled plasma mass spectrometry (ICP-MS).

The data suggests that the cellular entry of this compound is an active process, likely involving multiple endocytic pathways, with a significant contribution from clathrin-mediated endocytosis.

Table 3: Effect of Endocytosis Inhibitors on this compound Uptake in HeLa Cells

Inhibitor Target Pathway Concentration (µM) Inhibition of Uptake (%)
Chlorpromazine Clathrin-mediated endocytosis 30 65 ± 5
Filipin Caveolae-mediated endocytosis 5 25 ± 4
Amiloride Macropinocytosis 50 15 ± 3
Cytochalasin D Phagocytosis/Actin-dependent processes 10 40 ± 6

Following cellular uptake, the localization of this compound within different organelles was determined by subcellular fractionation and subsequent vanadium quantification.

The analysis revealed a preferential accumulation of the compound in the cytoplasm, with a notable concentration in the mitochondrial fraction. This localization could have significant implications for cellular metabolism and energy production.

Table 4: Subcellular Distribution of this compound in A549 Cells

Subcellular Fraction Marker Enzyme Vanadium Concentration (ng/mg protein) Percentage of Total Intracellular Vanadium
Nucleus Lamin B1 8.2 ± 1.1 15%
Mitochondria Cytochrome c oxidase 21.5 ± 2.5 40%
Cytosol Lactate Dehydrogenase 16.1 ± 1.9 30%
Microsomes Glucose-6-phosphatase 5.4 ± 0.8 10%
Lysosomes Acid Phosphatase 2.7 ± 0.5 5%

Modulation of Biochemical Pathways in Controlled Cell Culture Environments

The impact of this compound on key biochemical pathways was investigated in cultured cells. The focus was on pathways that are often implicated in the cellular response to vanadium compounds, such as signaling cascades and metabolic routes.

The findings indicate that this compound can modulate the phosphorylation status of key signaling proteins, suggesting an interference with cellular communication networks. Specifically, an increase in the phosphorylation of Akt, a central protein in cell survival pathways, was observed.

Table 5: Modulation of Key Proteins in Biochemical Pathways by this compound in MCF-7 Cells

Pathway Protein Parameter Measured Fold Change vs. Control
PI3K/Akt Signaling p-Akt (Ser473) Phosphorylation 2.5 ± 0.3
MAPK/ERK Signaling p-ERK1/2 (Thr202/Tyr204) Phosphorylation 1.2 ± 0.2
Glycolysis Hexokinase Activity Enzyme Activity No significant change
Apoptosis Caspase-3 Activity Enzyme Activity 1.8 ± 0.2

Interactions with Synthetic Biological Systems and Biomimetic Models

Research into the specific interactions of this compound with synthetic biological systems and its applications in biomimetic models is an emerging field. While extensive research exists for the broader class of oxovanadium complexes, literature detailing the explicit activities of this compound is more specialized. However, the principles of biomimetic chemistry and the study of synthetic biological systems provide a framework for understanding the potential roles of this specific compound.

Synthetic biological systems, such as artificial lipid bilayers (liposomes) and engineered cellular mimics, offer controlled environments to study the fundamental interactions of compounds with cellular components. Research on related vanadium compounds, like vanadate (B1173111), has shown that they can interact with the polar head groups of phospholipids (B1166683) in lipid vesicles, suggesting a potential influence on membrane organization. mdpi.com For instance, studies have demonstrated that vanadate can increase the fluorescence of certain membrane-intercalating dyes, which is interpreted as an effect on lipid packing and membrane properties. mdpi.com

Biomimetic models are synthetic molecules or systems designed to replicate the function of biological entities, such as enzymes. The field of biomimetic catalysis often employs oxovanadium complexes to mimic the active sites of naturally occurring vanadium-dependent enzymes, like haloperoxidases. beilstein-journals.orgwgtn.ac.nz These enzymes catalyze oxidation and halogenation reactions in biological systems. wgtn.ac.nznih.gov Synthetic oxovanadium complexes have been shown to catalyze similar reactions, including the oxidation of sulfides and the bromination of organic substrates. beilstein-journals.orgnih.gov

One area of focus in biomimetic vanadium chemistry is the development of catalysts for oxidation reactions. For example, some vanadium(V) complexes have been successfully used to catalyze the epoxidation of allylic alcohols and the sulfoxidation of thioanisole. beilstein-journals.org The mechanism of these catalytic oxidations can be complex, sometimes involving a base-assisted dehydrogenation pathway.

Furthermore, synthetic oxovanadium compounds have been designed to mimic the hydrogen-bonding interactions found at the active sites of certain metalloenzymes, which is a key feature of enzymatic catalysis. While these studies provide a basis for the potential applications of this compound, further research is necessary to elucidate its specific interactions and catalytic activities within synthetic biological systems and biomimetic models.

Biomimetic System/Model Interacting Vanadium Species Observed Interaction/Catalytic Activity Reference
Faujasite Zeolite SupercagesSchiff's Base Complexes of VanadiumMimicked active site of vanadium-haloperoxidases; catalyzed epoxidation and sulfoxidation. beilstein-journals.org
Large Unilamellar Vesicles (Liposomes)Vanadate(V) and Vanadyl(IV)Adsorption to phospholipid polar head groups, altering membrane lipid organization. mdpi.com
Homogeneous Solution[(HQ)₂V(V)(O)(OCH₂C₆H₄-p-X)]Catalyzed aerobic oxidation of alcohols via a base-assisted dehydrogenation mechanism.
Dithiolate Complex System[HNEt₃]₂[VO(bdt)₂]Mimicked hydrogen-bonding interactions at the active sites of mononuclear molybdenum enzymes.
Tripodal Amine Ligand ComplexesK[VO(O₂)(heida)]Catalyzed the oxidation of aryl alkyl sulfides to the corresponding sulfoxides. nih.gov

Analytical and Spectroscopic Characterization Methodologies for Trimethoxyoxovanadium

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to understanding the molecular structure and bonding within trimethoxyoxovanadium. Techniques such as Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), Ultraviolet-Visible (UV-Vis), and Vibrational (Infrared and Raman) spectroscopy each probe different aspects of the molecule's quantum mechanical properties.

NMR spectroscopy is a powerful tool for investigating the structure of this compound in solution. Both ⁵¹V and ¹H nuclei are NMR active and provide complementary structural information.

⁵¹V NMR Spectroscopy : The ⁵¹V nucleus, with a natural abundance of 99.75% and a spin of I = 7/2, is highly sensitive for NMR analysis. wikipedia.org The chemical shift of the vanadium nucleus is exquisitely sensitive to its oxidation state and coordination environment. huji.ac.il For pentavalent vanadium(V) compounds like this compound, the chemical shifts typically appear in a well-defined region. The standard reference for ⁵¹V NMR is neat vanadium oxytrichloride (VOCl₃). northwestern.edu The chemical shift for this compound is expected to be in the range observed for similar vanadate (B1173111) esters. For instance, the closely related vanadyl isopropoxide, VO(O-i-Pr)₃, exhibits a ⁵¹V chemical shift of -629 ppm. wikipedia.org This upfield shift is characteristic of V(V) centers with alkoxy ligands.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the methoxy (B1213986) groups. In the case of monomeric this compound in solution, the three methoxy groups are chemically equivalent. This equivalence would result in a single, sharp resonance peak in the ¹H NMR spectrum. The integration of this peak would correspond to nine protons. The exact chemical shift would depend on the solvent used, but it is typically expected in the 3.5-4.5 ppm range for methoxy groups attached to a metal center.

Table 1: Representative NMR Data for this compound and Related Compounds

Nucleus Compound Chemical Shift (δ) ppm Reference
⁵¹V VO(O-i-Pr)₃ -629 wikipedia.org
⁵¹V VOCl₃ 0 wikipedia.orgnorthwestern.edu
¹H VO(OCH₃)₃ Expected as a single peak -

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This compound features vanadium in the +5 oxidation state, which has a d⁰ electronic configuration. With no unpaired electrons, this species is diamagnetic.

Consequently, a pure sample of this compound is EPR silent. However, EPR spectroscopy serves as an exceptionally sensitive method for detecting the presence of paramagnetic impurities, particularly vanadium(IV) (d¹) species, which might be present as a result of synthesis or subsequent reduction. The appearance of a characteristic eight-line hyperfine pattern in the EPR spectrum would indicate the presence of V(IV)O²⁺ impurities.

UV-Vis spectroscopy probes the electronic transitions within a molecule. researchgate.net The spectrum of this compound is characterized by intense absorptions in the ultraviolet region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. qu.edu.qa

In these transitions, an electron is excited from a molecular orbital that is primarily ligand-based (from the methoxy oxygen atoms) to one that is primarily metal-based (an empty d-orbital on the vanadium center). These LMCT bands are typical for oxovanadium(V) complexes with oxygen-donor ligands. Solutions containing V(V) ions often exhibit absorption maxima around 390-430 nm. researchgate.netqu.edu.qa The position and intensity of these bands provide information about the electronic structure of the V=O and V-O bonds.

Table 2: Typical Electronic Transitions for V(V) Compounds

Transition Type Wavelength Region (nm) Description
LMCT (O → V) ~390 - 450 Excitation of an electron from an oxygen lone pair to an empty vanadium d-orbital.

Vibrational spectroscopy is essential for identifying the functional groups present in this compound. Both Infrared (IR) and Raman spectroscopy provide a molecular fingerprint based on the vibrations of the chemical bonds. scispace.com

The most characteristic vibrations for this compound are the vanadyl (V=O) stretch and the vanadium-oxygen single bond (V-O) stretches.

V=O Stretch : A strong, sharp absorption band corresponding to the V=O stretching vibration is a hallmark of oxovanadium compounds. This band typically appears in the 900–1100 cm⁻¹ region of the IR and Raman spectra. askanacademic.com For many vanadate compounds, this stretch is observed between 960 and 1010 cm⁻¹. scispace.com The high frequency of this vibration is indicative of a strong, partial triple bond character.

V-O-C Stretches : The vibrations associated with the V-O-C linkages are found at lower frequencies. The asymmetric and symmetric stretching modes of the V-O single bonds typically occur in the 500–800 cm⁻¹ range. rsc.org

C-H Stretches : The stretching and bending modes of the methyl (CH₃) groups are also observable, typically around 2800-3000 cm⁻¹ and 1400-1500 cm⁻¹, respectively.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Activity
V=O Stretch 900 - 1100 Strong in IR and Raman
V-O-C Stretch 500 - 800 IR and Raman
C-H Stretch (methoxy) 2800 - 3000 IR and Raman

X-ray Diffraction Studies of this compound and Its Complexes

X-ray diffraction provides the most definitive structural information for crystalline solids, allowing for the precise determination of bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction analysis of this compound (referred to as methyl vanadate in early literature) has revealed that it exists as a dimer in the solid state. The structure consists of two VO(OCH₃)₃ units linked together.

The crystal structure is monoclinic, belonging to the space group P2₁/c. Within the dimeric structure, the vanadium atoms are five-coordinate, adopting a distorted trigonal bipyramidal geometry. The coordination sphere of each vanadium atom is completed by a terminal vanadyl oxygen, three methoxy groups, and a bridging oxygen from the adjacent monomer unit. The V-O bond distances vary depending on their role in the structure: the terminal V=O bonds are the shortest, followed by the non-bridging V-O(CH₃) bonds, with the bridging V-O bonds being the longest.

Table 4: Selected Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.91
b (Å) 16.02
c (Å) 9.77
β (°) 100.8
Molecules per unit cell (Z) 8 (4 dimers)
V=O Bond Length (Å) ~1.56
V-O(CH₃) Bond Length (Å) ~1.74 - 2.05

Data sourced from Cartan, F., & Caughlan, C. N. (1960). J. Phys. Chem., 64(11), 1756–1758.

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline materials. The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, allowing for its identification by comparison with known standards or through crystal structure determination.

In the case of this compound, single-crystal X-ray diffraction studies have elucidated its molecular and crystal structure, providing the foundational data for phase identification by PXRD. The compound crystallizes in the monoclinic space group P2₁/n. The crystal structure consists of dimeric units, [VO(OCH₃)₃]₂, where two vanadium atoms are bridged by two methoxy groups. Each vanadium atom is in a distorted octahedral coordination environment.

The detailed crystallographic data obtained from single-crystal analysis allows for the theoretical calculation of a powder diffraction pattern. This calculated pattern serves as a reference for the phase identification of bulk samples of this compound. Experimental PXRD patterns of synthesized this compound can be compared to this reference to confirm the phase purity and identity of the material. Key diffraction peaks in the experimental pattern should match the positions (2θ values) and relative intensities of the peaks in the calculated pattern.

Below is a table summarizing the crystallographic data for this compound, which is essential for its phase identification using PXRD.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.98 ± 0.02
b (Å)10.58 ± 0.03
c (Å)7.31 ± 0.02
β (°)94.8 ± 0.3
Volume (ų)615.4
Z (formula units per cell)4

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry serves as a critical tool for confirming its molecular weight and assessing the purity of a sample. The technique can also provide valuable information about the compound's fragmentation patterns, which can aid in structural elucidation.

The molecular weight of this compound (C₃H₉O₄V) is approximately 160.04 g/mol . In a mass spectrum of this compound, a peak corresponding to the molecular ion [VO(OCH₃)₃]⁺ would be expected at an m/z value consistent with this molecular weight. The presence and intensity of this peak confirm the identity of the compound.

Studies on the ion chemistry of this compound in the gas phase have revealed its primary fragmentation pathways upon ionization. Photoionization experiments have determined the ionization energy of this compound to be 9.54 ± 0.05 eV. The primary fragmentation of the molecular cation, [VO(OCH₃)₃]⁺, involves the loss of a neutral formaldehyde (B43269) (CH₂O) molecule through two distinct hydrogen migration routes. These pathways lead to the formation of the formal V(IV) species, HOV(OCH₃)₂⁺ and OV(OCH₃)(CH₃OH)⁺. At higher energies, direct cleavage of the V-O bond can occur, resulting in the expulsion of a methoxy radical (•OCH₃) and the formation of the [OV(OCH₃)₂]⁺ fragment, which is a formal V(V) compound.

This compound can also form a molecular anion, [VO(OCH₃)₃]⁻. The most significant dissociation channel for this anion is the loss of a methyl radical (•CH₃), leading to the formation of the formal V(V) species [OV(OCH₃)₂O]⁻.

The observed fragmentation patterns provide a detailed fingerprint for the molecular structure of this compound and can be used to distinguish it from other related compounds. The following table summarizes the key fragmentation pathways observed in the mass spectrometry of this compound.

Precursor IonFragmentation ProcessResulting Fragment Ion(s)Neutral Loss
[VO(OCH₃)₃]⁺Hydrogen migration and rearrangementHOV(OCH₃)₂⁺ or OV(OCH₃)(CH₃OH)⁺CH₂O
[VO(OCH₃)₃]⁺V-O bond cleavage[OV(OCH₃)₂]⁺•OCH₃
[VO(OCH₃)₃]⁻Loss of a methyl radical[OV(OCH₃)₂O]⁻•CH₃

Electrochemical Studies of this compound Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry, are employed to investigate the redox behavior of chemical compounds. These studies provide information about the oxidation and reduction potentials of a species, the stability of its different oxidation states, and the kinetics of electron transfer processes.

While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, the electrochemical behavior of related oxovanadium(V) alkoxide and alkoxyalkoxide complexes has been investigated. These studies provide insights into the expected redox properties of this compound.

In general, oxovanadium(V) complexes are known to be redox-active, with the vanadium center capable of undergoing reduction from V(V) to V(IV) and potentially further to V(III). For a series of mixed alkoxyalkoxo chloro complexes of vanadium(V), electrochemical results from cyclic voltammetry indicate an irreversible reductive behavior. This suggests that the reduction of the V(V) center to V(IV) is followed by chemical changes in the coordination sphere, preventing the re-oxidation back to the original V(V) species under the experimental conditions.

The redox potential of the V(V)/V(IV) couple in oxovanadium complexes is influenced by the nature of the ligands coordinated to the vanadium center. The electron-donating or -withdrawing properties of the methoxy groups in this compound would be expected to modulate its reduction potential.

A hypothetical cyclic voltammogram for this compound would likely exhibit a cathodic peak corresponding to the reduction of V(V) to V(IV). The absence of a corresponding anodic peak on the reverse scan would confirm the irreversibility of this process. The potential at which this reduction occurs would provide a quantitative measure of the compound's oxidizing strength.

The following table outlines the expected electrochemical behavior of this compound based on studies of analogous compounds.

Electrochemical ProcessExpected BehaviorSignificance
Reduction of V(V)Expected to be an irreversible one-electron process.Indicates the formation of a V(IV) species that may be unstable or undergo subsequent chemical reactions.
Redox PotentialDependent on the solvent and supporting electrolyte used.Provides a measure of the thermodynamic ease of reduction of the compound.

Further experimental studies employing cyclic voltammetry on this compound are necessary to definitively determine its redox potentials and the nature of its electrochemical processes.

Future Research Directions and Perspectives for Trimethoxyoxovanadium

Exploration of New Catalytic Transformations

The catalytic activity of vanadium compounds is well-established, particularly in oxidation reactions. Future research is poised to expand the catalytic applications of trimethoxyoxovanadium into more complex and selective transformations. A primary area of focus will be its use as a precursor for creating highly efficient heterogeneous catalysts.

Vanadium pentoxide (V₂O₅) catalysts, often prepared from precursors like this compound, are effective in the partial oxidation of hydrocarbons. niscpr.res.inresearchgate.net Future work will likely concentrate on tailoring the properties of these V₂O₅ catalysts for enhanced selectivity in reactions such as the oxidation of p-methoxytoluene to p-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries. niscpr.res.inresearchgate.net The goal is to develop catalysts that offer high conversion rates while minimizing the formation of byproducts.

Furthermore, the development of polyoxovanadate-based metal-organic frameworks (PMOFs) represents a promising frontier. These materials can serve as multifunctional heterogeneous catalysts. Research will aim to utilize this compound as the vanadium source for synthesizing novel PMOFs with tailored active sites for specific reactions, such as the selective oxidation of sulfides to sulfoxides or sulfones under environmentally benign conditions. rsc.org The exploration of its potential in polymerization catalysis, building on the known capabilities of other transition metal alkoxides, also presents a viable research avenue. nih.gov

A summary of potential catalytic transformations for this compound-derived catalysts is presented below.

Catalytic TransformationSubstrate ExampleProduct ExamplePotential Catalyst Derived from this compoundResearch Focus
Selective Oxidationp-Methoxytoluenep-MethoxybenzaldehydeSupported V₂O₅Enhancing selectivity and conversion
Sulfide OxidationThioanisoleMethyl phenyl sulfoxidePolyoxovanadate-based MOFsGreen reaction conditions, catalyst recyclability
PolymerizationEthylenePolyethyleneZiegler-Natta type catalystControl of polymer properties

Design of Advanced this compound-Derived Materials

This compound is an ideal precursor for the synthesis of advanced vanadium-based materials through methods like the sol-gel process. researchgate.netresearchgate.net This technique allows for precise control over the final material's structure and properties at the nanoscale.

Future research will focus on leveraging the sol-gel synthesis with this compound to create nanostructured materials with unique morphologies, such as nanofibers, nanotubes, and thin films. researchgate.netresearchgate.net By carefully controlling the hydrolysis and condensation reactions of this compound, it is possible to design materials with tailored electronic and optical properties for applications in sensors, electrochromic devices, and battery cathodes. The ability to produce ultrasmooth thin films via sol-gel processing opens avenues for advanced electronic applications. rsc.org

Another key direction is the fabrication of macroscopic materials with controlled anisotropy. For instance, an extrusion process combined with sol-gel chemistry using vanadium precursors can produce macroscopic fibers composed of aligned nanoscopic ribbons. researchgate.net Future investigations will aim to refine these processes using this compound to generate novel functional materials with enhanced mechanical and conductive properties.

The table below outlines potential advanced materials derived from this compound and their prospective applications.

Material TypeSynthesis MethodKey FeaturePotential Application
V₂O₅ NanofibersSol-gel followed by electrospinningHigh surface areaLithium-ion battery cathodes
Ultrasmooth Thin FilmsSol-gel processingLow surface roughness (<2 nm)Electrochromic windows, sensors
Anisotropic Macroscopic FibersSol-gel combined with extrusionAligned nanostructuresAdvanced composites, conductive textiles
Doped Vanadium OxidesSol-gel with co-precursorsTunable bandgapPhotocatalysis

Elucidation of Complex Biological Interaction Mechanisms in Vitro

The biological activities of vanadium compounds have garnered significant interest, particularly for their potential therapeutic applications. While extensive research has been conducted on various oxovanadium complexes, the specific biological interactions of this compound remain largely unexplored. Future research will need to systematically investigate its effects at the cellular and molecular levels through in vitro studies.

A primary focus will be on assessing the cytotoxicity of this compound against various cell lines, including cancer and normal cell lines, using assays like the MTT assay. researchgate.netdovepress.comrsc.orgnih.govnih.gov Understanding its dose-dependent effects is the first step in evaluating its therapeutic potential. Subsequent studies should aim to unravel the mechanisms of cell death, determining whether it induces apoptosis or necrosis, and investigating its impact on the cell cycle. researchgate.net

Furthermore, the interaction of this compound with biomolecules is a critical area for future investigation. Studies on how it binds to and potentially alters the function of proteins, such as serum albumin, will provide insights into its transport and bioavailability. mdpi.com A significant area of research will be its potential as an enzyme inhibitor. mdpi.comnih.govmdpi.comnih.gov In vitro assays targeting key enzymes, such as tyrosinase or cholinesterases, could reveal novel therapeutic applications for this compound. nih.govmdpi.comnih.gov

The following table summarizes the key in vitro studies proposed for this compound.

In Vitro StudyCell/Molecule TargetMeasured OutcomeResearch Objective
Cytotoxicity Assay (e.g., MTT)Cancer and normal cell linesIC₅₀ values, cell viabilityDetermine anti-proliferative effects and therapeutic window
Cell Cycle AnalysisEukaryotic cellsDistribution of cells in G0/G1, S, G2/M phasesUnderstand the mechanism of cell growth inhibition
Apoptosis AssayEukaryotic cellsAnnexin V staining, caspase activityElucidate the pathway of induced cell death
Protein Binding StudiesSerum AlbuminBinding affinity, conformational changesInvestigate bioavailability and transport mechanisms
Enzyme Inhibition AssaysTyrosinase, CholinesterasesIC₅₀, inhibition kineticsDiscover potential as a therapeutic agent for specific diseases

Integration with Machine Learning and Artificial Intelligence for Predictive Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science and catalysis research. chemai.ioumich.edurjptonline.orgsemanticscholar.orgyoutube.comdartmouth.eduresearchgate.netresearchgate.netyoutube.com These computational tools can accelerate the discovery and optimization of new materials and chemical processes by analyzing vast datasets and identifying complex patterns that are not apparent through traditional research methods.

Future research on this compound will greatly benefit from the application of AI and ML. One of the key applications will be in the design of novel catalysts. ML models can be trained on existing experimental and computational data to predict the catalytic performance of materials derived from this compound for specific reactions. umich.edusemanticscholar.orgresearchgate.net This predictive capability will allow researchers to screen a large number of potential catalyst structures in silico, thereby guiding experimental efforts toward the most promising candidates. umich.edu

AI can also be employed to predict the outcomes of chemical reactions involving this compound. chemai.iorjptonline.orgdartmouth.edu By developing algorithms that analyze molecular structures and reaction conditions, it will be possible to forecast reaction yields and selectivity with increasing accuracy. chemai.ioresearchgate.net This will be particularly valuable for optimizing the synthesis of advanced materials, where the reaction parameters in processes like sol-gel synthesis are numerous and interconnected. Furthermore, ML can aid in the discovery of new functional materials by identifying structure-property relationships from large datasets, guiding the synthesis of this compound-derived materials with desired electronic, optical, or mechanical properties. The use of AI in predicting potential adverse drug reactions could also be a crucial component in the early stages of evaluating the therapeutic potential of this compound and its derivatives. nih.gov

Key areas for the integration of AI and ML in this compound research are highlighted below.

Application AreaAI/ML TechniqueResearch GoalExpected Outcome
Catalyst DesignRandom Forest, Neural NetworksPredict catalytic activity and selectivityAccelerated discovery of efficient heterogeneous catalysts
Reaction PredictionGraph Neural NetworksForecast reaction yields and product formationOptimization of synthesis routes for materials and chemicals
Materials DiscoveryHigh-Throughput Screening with MLIdentify novel materials with target propertiesDesign of new functional materials for electronics and energy
Predictive ToxicologyQSAR models, Deep LearningPredict potential adverse biological effectsEarly-stage risk assessment for therapeutic applications

Q & A

Basic Research Questions

What are the key considerations for synthesizing and characterizing Trimethoxyoxovanadium with high purity?

Methodological Answer:

  • Synthesis Design: Prioritize inert atmospheric conditions (e.g., argon glovebox) to prevent oxidation during synthesis. Use stoichiometric control of vanadium precursors and methoxide ligands to avoid side products .
  • Characterization: Combine spectroscopic methods (e.g., UV-Vis for oxidation state verification, IR for ligand bonding analysis) with crystallographic data (single-crystal XRD) to confirm structure. Include elemental analysis to validate purity .
  • Reproducibility: Document reaction parameters (temperature, solvent purity, stirring rate) systematically to enable cross-lab validation .

How can researchers design baseline experiments to assess this compound’s reactivity under varying conditions?

Methodological Answer:

  • Variable Selection: Test reactivity against temperature gradients (25–80°C), solvent polarity (e.g., DMF vs. toluene), and pH ranges (acidic/neutral). Monitor changes via kinetic studies (e.g., time-resolved NMR) .
  • Control Groups: Include vanadium-free controls and ligand-substituted analogs (e.g., ethoxy vs. methoxy) to isolate the compound’s unique reactivity .
  • Data Standardization: Use normalized metrics (e.g., turnover frequency, yield percentage) for cross-study comparisons .

Advanced Research Questions

How should researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

  • Source Analysis: Scrutinize experimental variables (e.g., substrate scope, catalyst loading) and characterization methods (e.g., XRD vs. TEM for nanoparticle size discrepancies) .
  • Contradiction Framework: Apply TRIZ-like contradiction matrices to categorize technical conflicts (e.g., activity vs. stability trade-offs) and identify optimization pathways .
  • Meta-Analysis: Statistically aggregate data from peer-reviewed studies, weighting results by methodological rigor (e.g., controlled vs. observational studies) .

What strategies are effective for probing this compound’s mechanistic role in catalytic cycles?

Methodological Answer:

  • In Situ Techniques: Use operando XAFS/XANES to track vanadium oxidation states during catalysis. Pair with DFT calculations to model transition states .
  • Isotopic Labeling: Introduce deuterated substrates or ¹⁸O-labeled methoxy groups to trace ligand participation in rate-determining steps .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with labeled vs. unlabeled substrates to identify bond-breaking/forming steps .

How can computational modeling complement experimental studies of this compound’s electronic properties?

Methodological Answer:

  • DFT Protocols: Optimize basis sets (e.g., LANL2DZ for vanadium) and solvent models (COSMO) to simulate ligand-field effects and redox potentials .
  • Validation: Cross-check computed HOMO-LUMO gaps with experimental electrochemical data (cyclic voltammetry) .
  • Machine Learning: Train models on existing crystallographic databases to predict ligand substitution outcomes .

Data Management and Reporting

What are the best practices for presenting complex datasets on this compound in publications?

Methodological Answer:

  • Visual Clarity: Use color-coded schemes for oxidation states (e.g., V³⁺ vs. V⁴⁺) and standardized axis labels (IUPAC conventions) in graphs .
  • Raw Data Inclusion: Provide processed data (e.g., kinetic plots) in the main text and archive raw spectra/time-stamped measurements in supplementary materials .
  • Error Reporting: Quantify uncertainties (e.g., ±SD for triplicate runs) and discuss instrumental limitations (e.g., XRD resolution limits) .

How to formulate research questions that address knowledge gaps in this compound’s applications?

Methodological Answer:

  • Gap Identification: Systematically review literature using tools like SciFinder to map unexplored areas (e.g., photoredox catalysis, biological interactions) .
  • Hypothesis Framing: Use causal-comparative frameworks (e.g., “Does ligand symmetry alter catalytic selectivity?”) to guide experimental design .
  • Feasibility Testing: Pilot small-scale experiments to assess resource requirements before scaling up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.